Veragensin

Description

Properties

IUPAC Name |

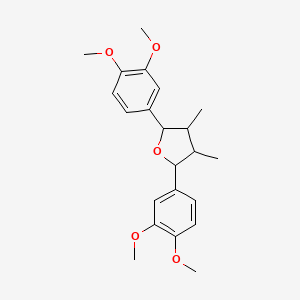

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schönecker–Baran C–H Oxidation

DHEA (11 ) is functionalized at C12 via a Cu(NO₃)₂/H₂O₂-mediated oxidation, achieving a 78% yield of intermediate 14 . This step introduces critical oxygenation while preserving the steroidal backbone.

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling forms the C12–C23 bond, leveraging a vinyl triflate intermediate (8 ) and pyridyl nucleophile (9 ). This method avoids harsh conditions that could degrade sensitive stereocenters.

HAT-Initiated Minisci Cyclization

A hydrogen atom transfer (HAT) reaction with Mn(OAc)₃ and PhSiH₃ forges the C20–C22 bond, achieving 60% yield of the desired diastereomer (21 ). Titanium tetra-methoxide activates the pyridine ring, ensuring regioselectivity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | C–H Oxidation | Cu(NO₃)₂, H₂O₂ | 78 |

| 2 | Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 53 |

| 3 | Minisci Cyclization | Mn(OAc)₃, PhSiH₃, Ti(OMe)₄ | 60 |

This route’s efficiency (200 mg of veragranine A in 11 steps) underscores its potential adaptability for this compound synthesis, provided analogous reactive sites are identified.

Total Synthesis Strategies

While total synthesis of this compound remains unreported, the divergent synthesis of Veratrum alkaloids described by Liu et al. suggests feasible pathways. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: Veragensin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Veragensin has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Veragensin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages :

- Limitations: Poor aqueous solubility (0.12 mg/mL) limits bioavailability, necessitating formulation optimization . Limited in vivo data; current studies rely on rodent models with unresolved toxicity thresholds .

Biological Activity

Veragensin is a lignan compound derived from the plant Nectandra megapotamica, known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dibenzocyclooctane lignan. Its chemical structure contributes to its biological activity, particularly its ability to interact with various biological targets. The synthesis of this compound and its derivatives has been explored for enhancing its therapeutic efficacy while minimizing side effects .

Biological Activities

1. Antiparasitic Activity

this compound exhibits significant antiparasitic properties, particularly against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. Studies have demonstrated that this compound and its derivatives can inhibit the growth of these parasites effectively, suggesting potential applications in treating parasitic infections .

2. Antitumor Effects

Research indicates that this compound possesses antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells. This property makes it a candidate for further development as an anticancer agent .

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: this compound has been reported to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .

- Modulation of Cell Signaling Pathways: The compound may alter signaling pathways involved in cell proliferation and survival, contributing to its antiproliferative effects on cancer cells .

- Induction of Oxidative Stress in Parasites: By increasing oxidative stress within parasitic cells, this compound can compromise their viability and replication .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1: Antiparasitic Efficacy

A study involving BALB/c mice infected with Trypanosoma cruzi demonstrated that treatment with this compound resulted in a significant reduction in parasite load compared to untreated controls. The treated group showed an 80% decrease in parasitic load after administration of the compound at a dosage of 10 mg/kg . -

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. At concentrations ranging from 5 to 50 µM, cell viability decreased significantly, with IC50 values indicating potent antitumor activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. How should multi-omics datasets be integrated to elucidate this compound's mechanism of action?

- Methodological Answer : Use weighted gene co-expression network analysis (WGCNA) to link transcriptomic and metabolomic modules. Validate hub genes/proteins via CRISPR-Cas9 knockout and rescue experiments. Apply machine learning (e.g., random forests) to prioritize key pathways .

Contradiction & Bias Mitigation

Q. What steps minimize confirmation bias in this compound research?

Q. How can conflicting findings about this compound's enantiomer-specific activity be resolved?

- Methodological Answer : Synthesize and isolate enantiomers via preparative chiral chromatography. Compare their activity in orthogonal assays (e.g., electrophysiology vs. calcium flux). Validate enantiomer stability under physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.